molecular formula C13H27N3O B14579516 N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea CAS No. 61683-04-3

N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea

Cat. No.: B14579516
CAS No.: 61683-04-3
M. Wt: 241.37 g/mol
InChI Key: IGBKWTWFXREHLP-UHFFFAOYSA-N
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Description

N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea: is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea typically involves the reaction of 2,6-diethyl-2,3,5-trimethylpiperidine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent any side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61683-04-3

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

(2,6-diethyl-2,3,5-trimethylpiperidin-4-yl)urea

InChI

InChI=1S/C13H27N3O/c1-6-10-8(3)11(15-12(14)17)9(4)13(5,7-2)16-10/h8-11,16H,6-7H2,1-5H3,(H3,14,15,17)

InChI Key

IGBKWTWFXREHLP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(N1)(C)CC)C)NC(=O)N)C

Origin of Product

United States

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